

5-Bromo-2-methoxybenzamide CAS number

303111-31-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzamide

Cat. No.: B1285100

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2-methoxybenzamide** (CAS No. 303111-31-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **5-Bromo-2-methoxybenzamide**, a key chemical intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. We will explore its fundamental properties, a robust synthetic pathway with detailed experimental considerations, and its potential within the broader landscape of pharmaceutical research.

Core Compound Identity and Physicochemical Profile

5-Bromo-2-methoxybenzamide is a substituted aromatic amide. Its structure, featuring a bromine atom, a methoxy group, and a primary amide on a benzene ring, makes it a versatile building block.^[1] The strategic placement of these functional groups offers multiple reactive handles for elaboration into more complex molecular architectures, a primary reason for its utility in discovery chemistry.

The core physicochemical properties are summarized below for quick reference. It is crucial to note that while some properties like molecular weight are theoretical, others like melting point

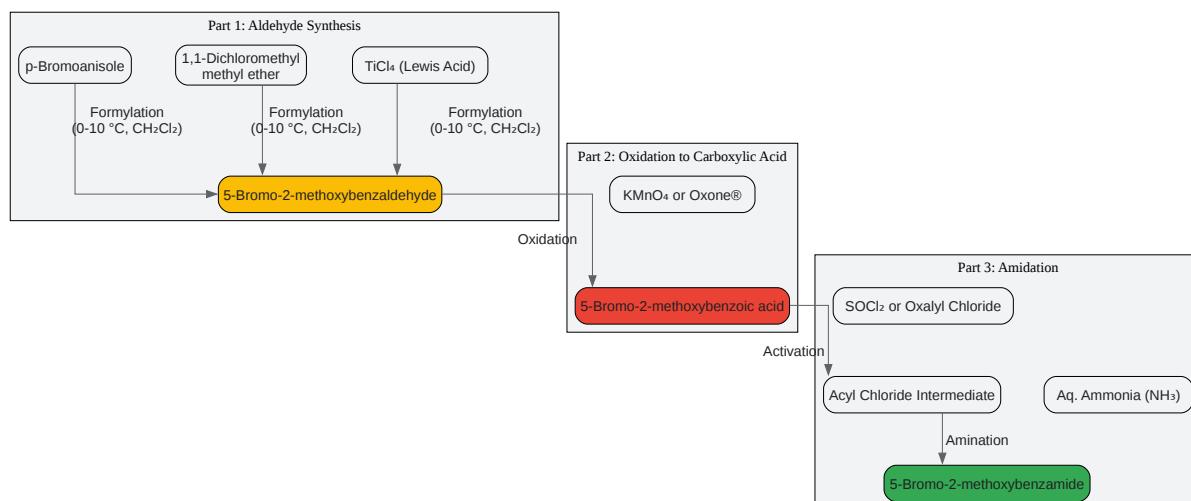
are empirical and should be confirmed on the specific batch in use.

Property	Value	Source(s)
CAS Number	303111-31-1	[2]
Molecular Formula	C ₈ H ₈ BrNO ₂	[3]
Molecular Weight	230.06 g/mol	[3]
IUPAC Name	5-bromo-2-methoxybenzamide	[4]
Appearance	White to off-white solid/powder	General Observation
Melting Point	116-119 °C	
InChI Key	VWRKGVNZHGRWSV- UHFFFAOYSA-N	[5]
SMILES	COC1=C(C=C(C=C1)Br)C(=O) N	[5]

Synthesis Pathway: From Precursor to Final Product

The synthesis of **5-Bromo-2-methoxybenzamide** is not typically a single-step process from simple precursors. A logical and efficient pathway involves the preparation of an advanced intermediate, 5-Bromo-2-methoxybenzaldehyde, followed by its conversion to the target amide. This multi-step approach ensures high regioselectivity and yield.

Workflow for the Synthesis of 5-Bromo-2-methoxybenzamide

[Click to download full resolution via product page](#)

Caption: A validated three-part synthetic workflow for **5-Bromo-2-methoxybenzamide**.

Part 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde (Intermediate)

This protocol is adapted from established literature methods for the formylation of activated aromatic rings.[\[6\]](#)

- Principle: This step employs a Friedel-Crafts-type formylation. The potent Lewis acid, titanium tetrachloride ($TiCl_4$), activates the 1,1-dichloromethyl methyl ether, which then acts as the formylating agent. The methoxy group of p-bromoanisole is a strong ortho-, para-director, and since the para position is blocked by bromine, the formyl group is directed to the ortho position with high selectivity.
- Protocol:
 - Charge a reaction vessel with p-Bromoanisole (1.0 eq) and a suitable chlorinated solvent such as dichloromethane (CH_2Cl_2).
 - Cool the mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the Lewis acid addition.
 - Add titanium tetrachloride (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.
 - After 10-15 minutes of stirring, add 1,1-dichloromethyl methyl ether (1.1 eq) dropwise.
 - Allow the reaction to stir for 90 minutes at 0-10 °C. Monitor reaction progress by TLC or LC-MS.
 - Upon completion, carefully quench the reaction by pouring it into a biphasic mixture of saturated sodium bicarbonate solution and fresh CH_2Cl_2 . The bicarbonate neutralizes the strong acid, preventing degradation of the product.
 - Separate the organic layer. Extract the aqueous phase with additional CH_2Cl_2 .
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-methoxybenzaldehyde.[\[6\]](#) The product can be purified further by recrystallization.

Part 2 & 3: Oxidation and Amidation to 5-Bromo-2-methoxybenzamide

This two-step sequence is a classic and robust method for converting an aromatic aldehyde to a primary amide.

- Principle (Oxidation): The aldehyde is first oxidized to the corresponding carboxylic acid. A variety of oxidants can be used, but potassium permanganate (KMnO_4) is effective. The reaction must be carefully monitored to avoid over-oxidation or side reactions.
- Principle (Amidation): The resulting carboxylic acid is "activated" to make it more susceptible to nucleophilic attack. A common method is conversion to an acyl chloride using thionyl chloride (SOCl_2). This highly reactive intermediate is then treated with ammonia to form the stable primary amide.
- Protocol:
 - Oxidation: Dissolve the 5-bromo-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent mixture (e.g., acetone/water). Add KMnO_4 (approx. 1.1 eq) portion-wise, monitoring the color change from purple to brown (MnO_2). Upon completion, the MnO_2 is filtered off, and the filtrate is acidified to precipitate the 5-bromo-2-methoxybenzoic acid, which is then filtered and dried.
 - Activation: In a fume hood, suspend the dry carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl_2) containing a catalytic amount of DMF. Gently reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases. This indicates the formation of the acyl chloride.
 - Work-up (Activation): Carefully remove the excess SOCl_2 under reduced pressure. The resulting crude acyl chloride is often used immediately without further purification due to its reactivity.
 - Amination: Dissolve the crude acyl chloride in an inert solvent (e.g., THF or dioxane) and cool it in an ice bath. Add concentrated aqueous ammonia (a large excess) dropwise. A precipitate of the amide will form immediately.

- Final Isolation: Stir the reaction for 1 hour, then filter the solid product. Wash the filter cake thoroughly with cold water to remove ammonium salts, then with a small amount of cold diethyl ether to aid in drying. The product, **5-Bromo-2-methoxybenzamide**, can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Research and Drug Discovery

5-Bromo-2-methoxybenzamide is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate for constructing more complex molecules.^[2]

- Scaffold for Medicinal Chemistry: The benzamide moiety is a common feature in many pharmacologically active compounds.^[7] This compound provides a pre-formed benzamide scaffold, allowing chemists to focus on modifying other parts of the molecule.
- Cross-Coupling Reactions: The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of diverse substituents at the 5-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
- Exploration of Benzamide Pharmacophores: Substituted benzamides are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.^{[7][8]} Researchers can use **5-Bromo-2-methoxybenzamide** as a starting point to synthesize novel analogs in these therapeutic areas. The methoxy group can also be a site for modification (e.g., demethylation to a phenol) to further probe the chemical space.^[9]

Analytical Characterization & Quality Control

Ensuring the identity and purity of a key intermediate is a non-negotiable aspect of chemical synthesis. A multi-technique approach is required for a self-validating analytical system.

- High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient and UV detection is standard. This method can resolve the starting materials, intermediates, and the final product, allowing for accurate quantification of purity (typically >98%).

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR provides an unambiguous confirmation of the molecular structure. For **5-Bromo-2-methoxybenzamide**, the expected proton signals would include:
 - A singlet for the methoxy ($-\text{OCH}_3$) protons around 3.9 ppm.
 - Several distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring.
 - Two broad singlets for the non-equivalent amide ($-\text{CONH}_2$) protons.
- Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[1] The presence of a bromine atom will result in a characteristic isotopic pattern (^{19}Br and ^{81}Br are in a ~1:1 ratio), where two peaks of nearly equal intensity are observed at M and M+2, providing strong evidence for the compound's identity.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. The following information is a summary derived from available Safety Data Sheets (SDS).[2][10][11]

- Hazard Identification:
 - Harmful if swallowed (H302)[2]
 - Causes skin irritation (H315)[2]
 - Causes serious eye irritation (H319)[2]
 - Harmful if inhaled (H332)[2]
 - May cause respiratory irritation (H335)[2]
- Recommended Precautions:
 - Handle only in a well-ventilated area or a chemical fume hood.[10]

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]
- Avoid formation of dust and aerosols.[10]
- Wash hands thoroughly after handling.[2]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
 - Keep away from strong oxidizing agents.[2]

This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize **5-Bromo-2-methoxybenzamide** in a research and development setting. Its versatile structure and predictable reactivity ensure its continued relevance as a valuable building block in the pursuit of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 303111-31-1|5-Bromo-2-methoxybenzamide|BLD Pharm [bldpharm.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-bromo-N-cyclopentyl-2-methoxybenzamide | C13H16BrNO2 | CID 888439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-methoxybenzamide,303111-31-1-Amadis Chemical [amadischem.com]
- 6. prepchem.com [prepchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma

MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
- To cite this document: BenchChem. [5-Bromo-2-methoxybenzamide CAS number 303111-31-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1285100#5-bromo-2-methoxybenzamide-cas-number-303111-31-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com